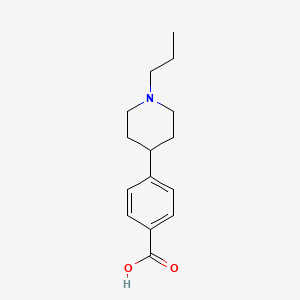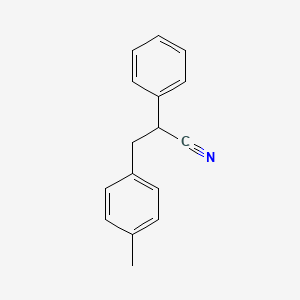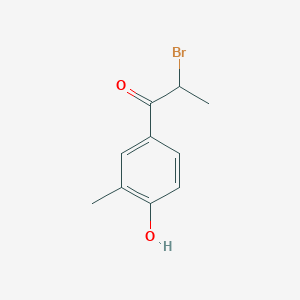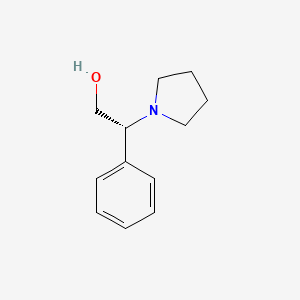![molecular formula C14H22N2O B8502765 4-[(1-Isopropylpiperidin-4-yl)oxy]aniline](/img/structure/B8502765.png)
4-[(1-Isopropylpiperidin-4-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Isopropylpiperidin-4-yl)oxy]aniline is a chemical compound that belongs to the class of aniline derivatives It features a piperidine ring substituted with an isopropyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Isopropylpiperidin-4-yl)oxy]aniline typically involves the reaction of 4-chloroaniline with 1-isopropyl-4-piperidinol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Isopropylpiperidin-4-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
4-[(1-Isopropylpiperidin-4-yl)oxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1-Isopropylpiperidin-4-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1-Methylpiperidin-4-yloxy)aniline: Similar structure but with a methyl group instead of an isopropyl group.
4-(1-Ethylpiperidin-4-yloxy)aniline: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
4-[(1-Isopropylpiperidin-4-yl)oxy]aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs .
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-(1-propan-2-ylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C14H22N2O/c1-11(2)16-9-7-14(8-10-16)17-13-5-3-12(15)4-6-13/h3-6,11,14H,7-10,15H2,1-2H3 |
InChI Key |
RRFGGFIVGCXICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]-](/img/structure/B8502698.png)

![5-(Methylamino)benzo[b]thiophene](/img/structure/B8502726.png)
![1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine](/img/structure/B8502730.png)
![2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide](/img/structure/B8502731.png)


![2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B8502736.png)



